Comparative In Vivo Efficacy: Galidesivir vs. Untreated Control in Rhesus Macaque Marburg Virus Model
In a stringent rhesus macaque model of Marburg virus (MARV) infection, Galidesivir treatment resulted in a 100% survival rate when initiated within 48 hours post-infection, compared to a 0% survival rate in the placebo control group [1]. This demonstrates a quantifiable and absolute survival benefit. This is a critical benchmark, as few direct-acting antivirals have shown this level of protection in non-human primate models of filovirus disease.
| Evidence Dimension | In Vivo Survival Benefit |
|---|---|
| Target Compound Data | 100% survival (treatment initiated 24-48 hrs post-infection) |
| Comparator Or Baseline | Placebo (untreated) control group |
| Quantified Difference | Absolute survival benefit of 100 percentage points (100% vs 0%) |
| Conditions | Rhesus macaques infected intramuscularly with a lethal dose of Marburg virus (MARV). Galidesivir administered intramuscularly twice daily (BID) starting 24 or 48 hours post-infection. |
Why This Matters
This provides definitive evidence of high, quantitative in vivo efficacy in a gold-standard animal model for a disease with no approved treatment, making Galidesivir an essential reference compound for filovirus countermeasure research.
- [1] Warren TK, Wells J, Panchal RG, et al. Protection against filovirus diseases by a novel broad-spectrum nucleoside analogue BCX4430. Nature. 2014;508(7496):402-405. View Source
